molecular formula C6H15ClN2O2S B1382532 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride CAS No. 1803584-71-5

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride

Cat. No. B1382532
CAS RN: 1803584-71-5
M. Wt: 214.71 g/mol
InChI Key: CBPNALYCKRBIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound with the CAS Number: 1803584-71-5 . It has a molecular weight of 214.72 . The IUPAC name for this compound is N-methyl-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride is 1S/C6H14N2O2S.ClH/c1-7-6-3-4-8(5-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Amino Group Reactions and Enzyme Inactivation

1-Methanesulfonyl derivatives have been studied for their reactions with amino groups. For example, methyl methanesulfonothioate (a related compound) has been shown to react with amino groups, producing methylsulfenamide of the amine. This reaction can inactivate enzymes like D-3-hydroxybutyrate dehydrogenase, highlighting the significance of such interactions in biological systems (Kluger & Tsui, 1980).

Synthesis of Complex Organic Structures

1-Methanesulfonyl derivatives are also utilized in the stereoselective synthesis of complex organic structures. For instance, they are used in creating 1,2,3-trisubstituted 1,3-dienes from α-allenols, which are crucial for the preparation of fused tricyclic systems through tandem rearrangement/Diels-Alder reaction processes (Alcaide et al., 2005).

Safe Sulfonylation in Organic Synthesis

In organic synthesis, safe and effective sulfonylation of alcohols is achieved using methanesulfonyl chloride in combination with tertiary amines and potassium carbonate. This method is advantageous due to its safety and minimal waste production, as seen in the large-scale sulfonylation of 2-propyn-1-ol (Tanabe et al., 1995).

Formation of Polysulfonylamines

Studies on compounds like hydroxylammonium di(methanesulfonyl)amidate indicate the potential to form polysulfonylamines. These compounds exhibit unique structural features such as pseudo-D3d conformation and hydrogen bonding capabilities, useful in understanding molecular interactions (Henschel et al., 1999).

Use in N-Glucuronide Formation

Methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate, a derivative, shows potential in forming N-glucuronides from aromatic tertiary amines. This selectivity and moderate yield in reactions highlight its usefulness in specialized organic syntheses (Araya & Akita, 2008).

Atmospheric Particle Formation Studies

Research involving methanesulfonyl derivatives has contributed to understanding atmospheric chemistry, particularly in new particle formation (NPF). Studies on methanesulfonic acid and amines, closely related chemistries, elucidate the role of these compounds in atmospheric processes (Shen et al., 2019).

Oxidation Reactions in Chemical Processes

Methanesulfonyl compounds play a role in oxidation reactions. For instance, methanesulfinic acid reacts with hydroxyl radicals, leading to products like methanesulfonic acid and sulfate, indicating the potential of these reactions in various chemical processes (Flyunt et al., 2001).

Catalysis in Organic Reactions

Cationic iridium(I) complexes, involving methanesulfonyl derivatives, have been used to catalyze hydroamination and hydrosilation reactions. This highlights the compound's role in facilitating complex organic transformations (Field, Messerle, & Wren, 2003).

Contribution to Pharmaceutical Research

In pharmaceutical research, (4-methanesulfonamidophenoxy)propanolamines have been synthesized and tested for their potential as class III antiarrhythmic agents. This is an example of how methanesulfonyl derivatives contribute to the development of novel medications (Connors et al., 1991).

Chemical Reactivity and Interaction Studies

Studies on methanesulfonyl derivatives, like methanesulfonyl fluoride, provide insights into chemical reactivity and interaction with other compounds, such as amines, oximes, and hydroxamic acids. This research is fundamental in understanding the chemistry of these compounds (Snow & Barger, 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-methyl-1-methylsulfonylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-7-6-3-4-8(5-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNALYCKRBIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride
Reactant of Route 3
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride
Reactant of Route 5
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride
Reactant of Route 6
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.